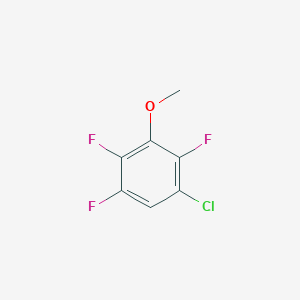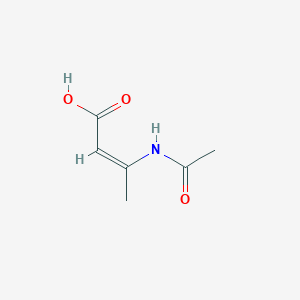
5-Fluoro-2-methoxy-1-methylpyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-methoxy-1-methylpyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key components in various biological molecules, including nucleotides and vitamins. This compound is characterized by the presence of fluorine, methoxy, and methyl groups attached to the pyrimidine ring, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methoxy-1-methylpyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxypyrimidine and methyl iodide.
Methylation: The methyl group is introduced using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
Cyclization: The final step involves cyclization to form the pyrimidine ring, which can be achieved through various cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-methoxy-1-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce amino or thiol-substituted pyrimidines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a potential inhibitor or modulator of biological pathways involving pyrimidine derivatives.
Medicine: As a candidate for drug development, particularly in the design of antiviral, anticancer, or antimicrobial agents.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-methoxy-1-methylpyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors involved in pyrimidine metabolism or nucleic acid synthesis. The presence of the fluorine atom can enhance binding affinity and selectivity for certain molecular targets, while the methoxy and methyl groups may influence the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A well-known anticancer drug that inhibits thymidylate synthase.
2-Methoxypyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
1-Methylpyrimidine: A basic pyrimidine derivative used in organic synthesis.
Uniqueness
5-Fluoro-2-methoxy-1-methylpyrimidin-4(1H)-one is unique due to the combination of fluorine, methoxy, and methyl groups on the pyrimidine ring. This unique structure may confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.
Propiedades
Fórmula molecular |
C6H7FN2O2 |
|---|---|
Peso molecular |
158.13 g/mol |
Nombre IUPAC |
5-fluoro-2-methoxy-1-methylpyrimidin-4-one |
InChI |
InChI=1S/C6H7FN2O2/c1-9-3-4(7)5(10)8-6(9)11-2/h3H,1-2H3 |
Clave InChI |
FLRRUJCGFDLWHM-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=O)N=C1OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


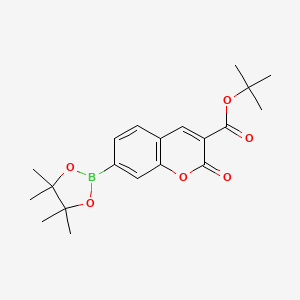

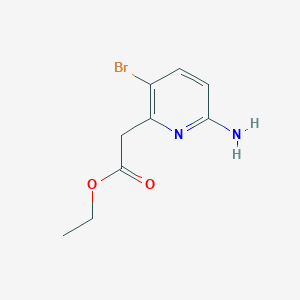
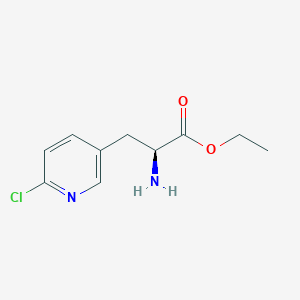
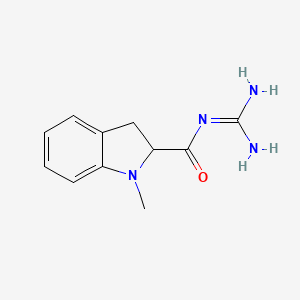
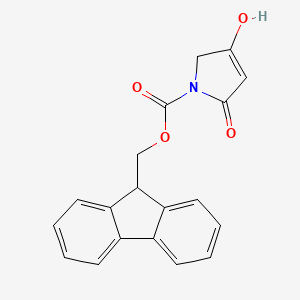
![7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine](/img/structure/B13119808.png)
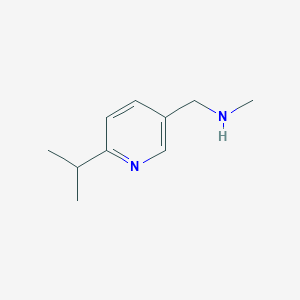
![N-(2-Chloro-1H-benzo[d]imidazol-7-yl)acetamide](/img/structure/B13119815.png)

